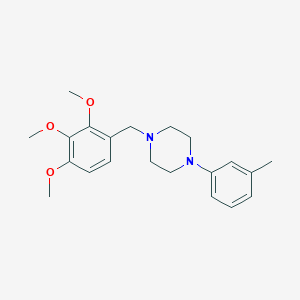
methyl (E)-4-(3-acetamidoanilino)-4-oxobut-2-enoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl (E)-4-(3-acetamidoanilino)-4-oxobut-2-enoate, also known as MAOE, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. MAOE is a derivative of the organic compound aniline and is widely used in the synthesis of various organic compounds.
Applications De Recherche Scientifique
Methyl (E)-4-(3-acetamidoanilino)-4-oxobut-2-enoate has been widely used in scientific research due to its potential applications in various fields. In the field of organic chemistry, methyl (E)-4-(3-acetamidoanilino)-4-oxobut-2-enoate is used as a building block for the synthesis of various organic compounds. It has also been used in the synthesis of various pharmaceuticals, including anti-inflammatory and antibacterial agents.
Mécanisme D'action
The mechanism of action of methyl (E)-4-(3-acetamidoanilino)-4-oxobut-2-enoate is not well understood. However, it has been suggested that methyl (E)-4-(3-acetamidoanilino)-4-oxobut-2-enoate may act by inhibiting the activity of certain enzymes involved in the synthesis of various organic compounds.
Biochemical and Physiological Effects:
methyl (E)-4-(3-acetamidoanilino)-4-oxobut-2-enoate has been shown to have various biochemical and physiological effects. In vitro studies have shown that methyl (E)-4-(3-acetamidoanilino)-4-oxobut-2-enoate can inhibit the growth of certain cancer cells. It has also been shown to have anti-inflammatory and antibacterial properties.
Avantages Et Limitations Des Expériences En Laboratoire
Methyl (E)-4-(3-acetamidoanilino)-4-oxobut-2-enoate has several advantages for lab experiments. It is relatively easy to synthesize and can be purified through recrystallization. However, it has several limitations, including its potential toxicity and the lack of understanding of its mechanism of action.
Orientations Futures
There are several future directions for the research on methyl (E)-4-(3-acetamidoanilino)-4-oxobut-2-enoate. One potential direction is to further investigate its mechanism of action and its potential applications in the field of cancer research. Another potential direction is to investigate its potential applications in the field of drug delivery, as it has been shown to have the ability to penetrate cell membranes. Additionally, further research is needed to understand the potential toxicity of methyl (E)-4-(3-acetamidoanilino)-4-oxobut-2-enoate and its effects on the environment.
Méthodes De Synthèse
Methyl (E)-4-(3-acetamidoanilino)-4-oxobut-2-enoate can be synthesized through the reaction of aniline with ethyl acetoacetate in the presence of acetic anhydride and a catalyst such as p-toluenesulfonic acid. The reaction results in the formation of methyl (E)-4-(3-acetamidoanilino)-4-oxobut-2-enoate, which can be purified through recrystallization.
Propriétés
Formule moléculaire |
C13H14N2O4 |
|---|---|
Poids moléculaire |
262.26 g/mol |
Nom IUPAC |
methyl (E)-4-(3-acetamidoanilino)-4-oxobut-2-enoate |
InChI |
InChI=1S/C13H14N2O4/c1-9(16)14-10-4-3-5-11(8-10)15-12(17)6-7-13(18)19-2/h3-8H,1-2H3,(H,14,16)(H,15,17)/b7-6+ |
Clé InChI |
NRUVZCSYSOJLHP-VOTSOKGWSA-N |
SMILES isomérique |
CC(=O)NC1=CC(=CC=C1)NC(=O)/C=C/C(=O)OC |
SMILES |
CC(=O)NC1=CC=CC(=C1)NC(=O)C=CC(=O)OC |
SMILES canonique |
CC(=O)NC1=CC(=CC=C1)NC(=O)C=CC(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



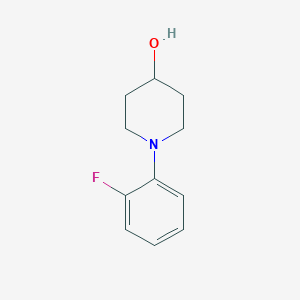
![3-Allyloxy-6-(4-methoxy-benzyloxy)-cyclohexane-4,5-diol-[1,2-(1,1-cyclohexyldiether)]](/img/structure/B281829.png)
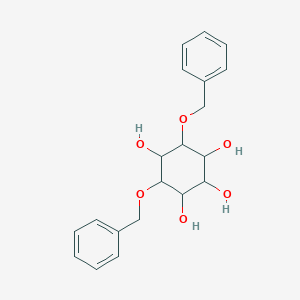
![6',12'-Bis(benzyloxy)-dispiro(cyclohexane-1,3'-{2',4',8',10'-tetraoxatricyclo[7.4.3.0.0~7,11~]dodecane}-9',1''-cyclohexane)](/img/structure/B281831.png)

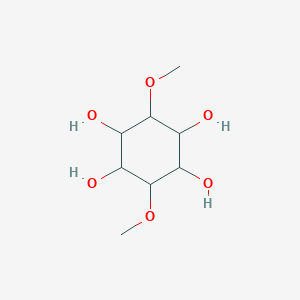
![6-(Allyloxy)-9-(benzyloxy)-spiro(2,4-dioxabicyclo[4.3.0]nonane-3,1'-cyclohexane)-7,8-diol](/img/structure/B281834.png)
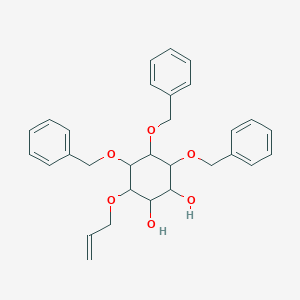
![8,9-Bis[(4-methoxybenzyl)oxy]-2,4,10-trioxatricyclo[3.3.1.1~3,7~]decan-6-ol](/img/structure/B281836.png)
![4,8-Bis[(4-methoxybenzyl)oxy]-3a,4,4a,7a,8,8a-hexahydro-dispiro(cyclohexane-1,2'-[1,3]dioxolo[4,5-f][1,3]benzodioxole-6,1''-cyclohexane)](/img/structure/B281837.png)
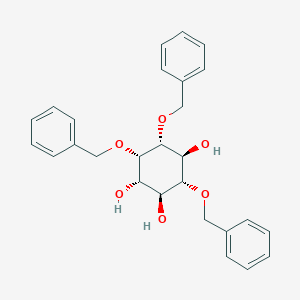

![2-({2-[4-(2-Methoxyphenyl)-1-piperazinyl]anilino}carbonyl)benzoate](/img/structure/B281846.png)
